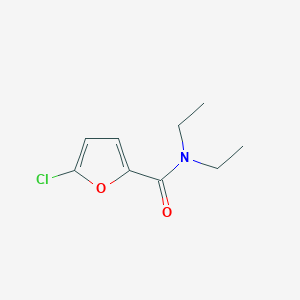
(5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone, also known as 4-MeO-PCP, is a dissociative drug that belongs to the class of arylcyclohexylamines. It was first synthesized in the 1970s and has gained popularity in recent years due to its potent psychoactive effects.
Wissenschaftliche Forschungsanwendungen
(5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been shown to have potent dissociative effects, similar to other arylcyclohexylamines such as ketamine and PCP. Studies have also investigated its potential as a treatment for depression, anxiety, and other mental health disorders.
Wirkmechanismus
The exact mechanism of action of (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone is not fully understood, but it is believed to act as an NMDA receptor antagonist. This means that it blocks the activity of the NMDA receptor, which plays a key role in learning, memory, and perception. By blocking this receptor, (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone produces dissociative effects and alters perception.
Biochemical and Physiological Effects
(5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects. It can cause sedation, anesthesia, and dissociation, as well as impair cognitive and motor function. It has also been shown to have analgesic effects, which may make it useful as a pain management drug.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone in lab experiments is its potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in various physiological and pathological conditions. However, its potent psychoactive effects also make it difficult to use in some experiments, and caution should be taken when handling and administering the drug.
Zukünftige Richtungen
There are several future directions for research on (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone. One area of interest is its potential as a treatment for mental health disorders such as depression and anxiety. Other potential applications include its use as a pain management drug and its role in studying the NMDA receptor in various physiological and pathological conditions. However, further research is needed to fully understand its effects and potential applications.
Synthesemethoden
The synthesis of (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone involves the reaction of 1-(4-methylphenyl)piperazine with 1-(5-chlorofuran-2-yl)propan-2-one in the presence of a reducing agent such as sodium borohydride. The resulting product is purified using chromatography techniques to obtain pure (5-Chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone.
Eigenschaften
IUPAC Name |
(5-chlorofuran-2-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-4-6-13(7-5-8)11(14)9-2-3-10(12)15-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBCFVBWEZOMGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7510200.png)


![N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510223.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone](/img/structure/B7510240.png)
![1-[4-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7510242.png)
![2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide](/img/structure/B7510255.png)
![3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylaniline](/img/structure/B7510263.png)
![N-[4-methyl-3-[(3-methylphenyl)sulfamoyl]phenyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7510264.png)



![3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7510294.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-pyridin-3-ylpropan-1-one](/img/structure/B7510302.png)